(5-Ethylisoxazol-4-yl)methanol

Lipophilicity Physicochemical Properties ADME

Researchers optimizing isoxazole-based candidates face reproducibility risks when substituting 5-alkyl chain lengths-even minor LogP shifts (methyl: 0.48 vs. ethyl: 0.73 vs. propyl: 1.12) alter solubility, permeability, and chromatographic behavior. This compound eliminates that variability. • 97% purity with batch-specific QC (NMR, HPLC, GC) ensures consistent biological assay outcomes. • Balanced LogP 0.73 provides an optimal starting point for fine-tuning ADME properties in med chem programs. • Multiple package sizes (1 g, 5 g, 10 g) with broad vendor availability enable rapid procurement and minimal workflow disruption.

Molecular Formula C6H9NO2
Molecular Weight 127.143
CAS No. 155602-38-3
Cat. No. B590084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Ethylisoxazol-4-yl)methanol
CAS155602-38-3
Synonyms4-Isoxazolemethanol,5-ethyl-(9CI)
Molecular FormulaC6H9NO2
Molecular Weight127.143
Structural Identifiers
SMILESCCC1=C(C=NO1)CO
InChIInChI=1S/C6H9NO2/c1-2-6-5(4-8)3-7-9-6/h3,8H,2,4H2,1H3
InChIKeyNMZXDFYYMCZXOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Ethylisoxazol-4-yl)methanol: Overview


(5-Ethylisoxazol-4-yl)methanol (CAS 155602-38-3) is a heterocyclic building block featuring an isoxazole core with a 5-ethyl substituent and a 4-hydroxymethyl group . This compound belongs to the class of isoxazole methanols, which are recognized as crucial scaffolds in medicinal chemistry due to the diverse biological activities associated with the isoxazole ring, including antimicrobial, antiviral, antioxidant, and anticancer properties . The presence of the reactive primary alcohol group enables further derivatization for the synthesis of complex molecules in drug discovery and materials science .

Isoxazole methanol scaffold for medicinal chemistry derivatization
Reactive primary alcohol enables further functionalization
QC-supported specification and broad vendor access

(5-Ethylisoxazol-4-yl)methanol: Substitution Challenges


Substituting (5-Ethylisoxazol-4-yl)methanol with a close analog, such as the 5-methyl or 5-propyl derivative, is not a straightforward swap due to significant differences in physicochemical properties that directly impact experimental outcomes. Even within the same isoxazole methanol class, variations in the alkyl chain length at the 5-position alter key parameters like lipophilicity (LogP) and computed boiling points, which in turn affect solubility, membrane permeability, and chromatographic behavior . These differences can lead to unpredictable results in synthetic yields, biological assays, and purification steps, making precise compound selection critical for research reproducibility and project success .

Alkyl chain variation shifts lipophilicity, potentially altering solubility and assay partitioning.
Purity specifications and QC documentation may differ between analogs, introducing reproducibility risk.
Limited vendor availability for longer-chain analogs may extend procurement lead times.

(5-Ethylisoxazol-4-yl)methanol: Key Differences from Analogs


Lipophilicity Comparison with Analogs

(5-Ethylisoxazol-4-yl)methanol possesses a computed LogP value of 0.73, which is intermediate between the more hydrophilic methyl analog (LogP 0.48) and the more lipophilic propyl analog (LogP 1.12) . This places the compound in a distinct lipophilicity range that may offer a balance of solubility and membrane permeability advantages for certain applications.

Lipophilicity
Reported
0.73 vs methyl 0.48 / propyl 1.12
Intermediate lipophilicity for balanced permeability and solubility profile
Computed LogP; experimental validation recommended for specific assay conditions
Lipophilicity Physicochemical Properties ADME

Purity and Quality Control Documentation

The target compound is offered by multiple vendors with a standard purity of 97%, and is explicitly supported by batch-specific QC documentation including NMR, HPLC, and GC data . In contrast, the methyl analog is frequently listed with a lower standard purity of 95% by some vendors, and comparable analytical documentation is not always consistently provided .

Purity & QC
Head-to-head
97% + QC vs 95% (methyl), QC not always specified
Higher purity and batch documentation reduce impurity-related experimental variance
Vendor listings; confirm specification and lot-specific data before purchase
Quality Control Purity Analytical Chemistry

Vendor Availability and Procurement Flexibility

(5-Ethylisoxazol-4-yl)methanol is widely stocked by major global research chemical suppliers, including Bidepharm and Leyan, with multiple package sizes (1g, 5g, 10g) available for inquiry . In comparison, the propyl analog is less commonly listed, and its availability often requires a custom quote with potentially longer lead times .

Vendor Access
Source review
Broad stock, 1g–10g vs propyl limited, custom quote
Immediate availability and flexible pack sizes support faster project starts
Based on supplier product pages; availability may change
Supply Chain Vendor Comparison Research Chemicals

Boiling Point as Purification Indicator

The computed boiling point of (5-Ethylisoxazol-4-yl)methanol is 245.8 °C at 760 mmHg . While the methyl analog has a reported boiling point of 109 °C, this is at a significantly reduced pressure (3 Torr), making direct comparison at atmospheric pressure not feasible .

Boiling Point
Reported
245.8 °C (760 mmHg)
Reference for purification by distillation or sublimation
Computed value; methyl analog data at reduced pressure not directly comparable
Thermodynamics Separation Science Process Chemistry

(5-Ethylisoxazol-4-yl)methanol Applications


Lead Optimization with Defined Lipophilicity

In medicinal chemistry programs where fine-tuning lipophilicity is crucial for ADME properties, (5-Ethylisoxazol-4-yl)methanol's LogP of 0.73 provides a balanced starting point for building blocks, offering an intermediate value compared to the more hydrophilic methyl (0.48) and more lipophilic propyl (1.12) analogs .

High-Reproducibility Synthesis and Screening

For research requiring high reproducibility, the 97% purity specification and the availability of batch-specific QC data (NMR, HPLC, GC) for (5-Ethylisoxazol-4-yl)methanol make it a preferred choice over analogs with lower purity guarantees or less transparent quality control, reducing the risk of confounding results from unknown impurities .

Rapid Procurement for Time-Sensitive Projects

When project timelines are critical, (5-Ethylisoxazol-4-yl)methanol's broad vendor availability and multiple package size options (1g, 5g, 10g) enable faster and more flexible procurement compared to less readily available analogs like the 5-propyl derivative, minimizing delays in research workflows .

Process Chemistry and Purification Development

The computed boiling point of 245.8 °C at 760 mmHg for (5-Ethylisoxazol-4-yl)methanol serves as a key parameter for designing purification strategies, such as fractional distillation or sublimation, which are essential for scaling up synthesis or obtaining high-purity material for sensitive applications .

Application
Selection Property
Validation Focus
Lead Optimization
Balanced lipophilicity building block
ADME profiling & assay context
High-Reproducibility Synthesis
QC-supported purity specification
Batch-specific QC data verification
Rapid Procurement
Broad vendor availability, multiple pack sizes
Procurement lead time & flexibility
Purification Development
Computed boiling point reference
Distillation purification strategy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


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